molecular formula C6H15BN B15088995 (Diisopropylammonio)trihydroborate

(Diisopropylammonio)trihydroborate

Cat. No.: B15088995
M. Wt: 112.00 g/mol
InChI Key: QTLWVKYULFWHJX-UHFFFAOYSA-N
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Description

(Diisopropylammonio)trihydroborate is a chemical compound with the molecular formula C₆H₁₈BN. It is known for its use in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a boron-hydrogen bond, which makes it a valuable reagent in hydroboration reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Diisopropylammonio)trihydroborate can be synthesized through the reaction of diisopropylamine with a borane complex. One common method involves the use of dimethylsulfide borane complex in tetrahydrofuran (THF) as the solvent. The reaction is typically carried out at low temperatures, around -78°C, and then allowed to warm to room temperature over a period of two hours . The resulting product is a liquid with a syrupy consistency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of anhydrous solvents and inert atmosphere is crucial to prevent any side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

(Diisopropylammonio)trihydroborate primarily undergoes hydroboration reactions, where it adds across unsaturated organic molecules such as alkenes and alkynes. This reaction is often catalyzed by transition metals like platinum or copper .

Common Reagents and Conditions

The hydroboration reaction typically involves the use of this compound in the presence of a transition metal catalyst. The reaction is carried out in an inert solvent like THF at room temperature. The major products formed from these reactions are organoboranes, which can be further converted into alcohols, amines, or other functional groups through subsequent reactions .

Scientific Research Applications

(Diisopropylammonio)trihydroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Diisopropylammonio)trihydroborate involves the addition of the boron-hydrogen bond to unsaturated organic molecules. The boron atom acts as an electrophile, while the hydrogen atom is transferred to the carbon-carbon double or triple bond. This results in the formation of a new carbon-boron bond, which can be further functionalized in subsequent reactions .

Comparison with Similar Compounds

(Diisopropylammonio)trihydroborate is unique compared to other borane complexes due to its specific structure and reactivity. Similar compounds include:

    Triethylamine-borane: Another borane complex used in hydroboration reactions but with different steric and electronic properties.

    Borane-tetrahydrofuran complex: A widely used borane complex with different solubility and reactivity characteristics.

    Borane-dimethylsulfide complex: Similar in reactivity but differs in the nature of the amine ligand.

These comparisons highlight the unique properties of this compound, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C6H15BN

Molecular Weight

112.00 g/mol

InChI

InChI=1S/C6H15BN/c1-5(2)8(7)6(3)4/h5-6,8H,1-4H3

InChI Key

QTLWVKYULFWHJX-UHFFFAOYSA-N

Canonical SMILES

[B-][NH+](C(C)C)C(C)C

Origin of Product

United States

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